N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide
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Overview
Description
N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with the piperidine derivative.
Attachment of the Thiophenyl Group: This can be done through coupling reactions, such as Suzuki or Stille coupling, using thiophenyl boronic acid or stannane.
Formation of the Dicarboxamide Moiety: This involves the reaction of the intermediate compound with appropriate carboxylic acid derivatives under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the dicarboxamide moiety, potentially forming alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the chlorobenzyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide may have applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor interactions or enzyme inhibition.
Medicine: Possible therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action of N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide would depend on its specific interactions with biological targets. It may interact with receptors or enzymes in the central nervous system, modulating their activity and leading to pharmacological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N4-benzyl-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide
- N4-(2-chlorobenzyl)-N1-phenylpiperidine-1,4-dicarboxamide
- N4-(2-chlorobenzyl)-N1-(furan-2-yl)piperidine-1,4-dicarboxamide
Uniqueness
N4-(2-chlorobenzyl)-N1-(thiophen-2-yl)piperidine-1,4-dicarboxamide is unique due to the specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs. The presence of the chlorobenzyl and thiophenyl groups may enhance its binding affinity to certain biological targets or alter its metabolic stability.
Properties
IUPAC Name |
4-N-[(2-chlorophenyl)methyl]-1-N-thiophen-2-ylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S/c19-15-5-2-1-4-14(15)12-20-17(23)13-7-9-22(10-8-13)18(24)21-16-6-3-11-25-16/h1-6,11,13H,7-10,12H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDWJDVMZRATMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC=CC=C2Cl)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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